[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of ethyl bromoacetate with 1-methyl-2-(piperidin-2-ylmethyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as phase-transfer catalysts, can also enhance the efficiency of the reaction. The final product is typically purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides or carboxylic acids.
Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides, carboxylic acids
Reduction: Secondary amines, alcohols
Substitution: Various alkylated or acylated derivatives
Scientific Research Applications
[Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters or other signaling molecules. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Methylpiperidine: A piperidine derivative with a methyl group attached to the nitrogen atom.
Ethylpiperidine: A piperidine derivative with an ethyl group attached to the nitrogen atom.
Uniqueness: [Ethyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid is unique due to the presence of both an ethyl group and a piperidine ring, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[ethyl-[(1-methylpiperidin-2-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-13(9-11(14)15)8-10-6-4-5-7-12(10)2/h10H,3-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBMPODINHQKFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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